molecular formula C4H10O4S4 B1213023 Bis((methylsulfonyl)methyl)disulfide CAS No. 74963-70-5

Bis((methylsulfonyl)methyl)disulfide

Cat. No. B1213023
CAS RN: 74963-70-5
M. Wt: 250.4 g/mol
InChI Key: IOXAYNQOZILPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(methylsulfonylmethyl) disulfide, also known as BMSMDS or dithiobis((methylsulfonyl)-methane, belongs to the class of organic compounds known as sulfones. Sulfones are compounds containing a sulfonyl group( which as the general structure RS(=O)2R' (R, R' =alkyl, aryl)) attached to two carbon atoms. Within the cell, bis(methylsulfonylmethyl) disulfide is primarily located in the cytoplasm. Outside of the human body, bis(methylsulfonylmethyl) disulfide can be found in mushrooms and onion-family vegetables. This makes bis(methylsulfonylmethyl) disulfide a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • Catalyst-Free Self-Healing Elastomers : A study by Rekondo et al. (2014) discusses the use of aromatic disulfide metathesis, including bis(4-aminophenyl) disulfide, in designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate significant healing efficiency at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).

  • Synthesis of Disulfide Compounds : Grossert et al. (1980) reported the reaction of thionyl chloride with a sulfene–amine zwitterion to produce bis(methylsulfonyl dichloromethyl) disulfide. This synthesis pathway also leads to the formation of bis(methylsulfonylmethyl) disulfide (Grossert et al., 1980).

  • Bifunctionalized Anionic Derivatives Synthesis : Sousa and Artaud (2008) utilized cyclic disulfide and bis-β-sulfanyl ethyl ester derived from dithiol as precursors to prepare oxidized sulfur-containing anionic species. This research highlights the versatility of disulfides in synthesizing complex organic compounds (Sousa & Artaud, 2008).

  • Stability of Disulfides in Heated Foods : Guth et al. (1995) investigated the stability of different disulfides, such as bis(2-methyl-3-furyl) disulfide, when dissolved in various solvents and heated. This study provides insights into the thermal behavior of disulfides in food chemistry contexts (Guth et al., 1995).

  • Electrophilic Reaction and Polymerization Studies : Tsuchida et al. (1994) explored the electrophilic reactions of phenyl bis(phenylthio) sulfonium cation as a precursor in the oxidative polymerization of diphenyl disulfide. Such studies are crucial for understanding the polymer synthesis process (Tsuchida et al., 1994).

properties

CAS RN

74963-70-5

Product Name

Bis((methylsulfonyl)methyl)disulfide

Molecular Formula

C4H10O4S4

Molecular Weight

250.4 g/mol

IUPAC Name

methylsulfonyl-(methylsulfonylmethyldisulfanyl)methane

InChI

InChI=1S/C4H10O4S4/c1-11(5,6)3-9-10-4-12(2,7)8/h3-4H2,1-2H3

InChI Key

IOXAYNQOZILPBK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CSSCS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)CSSCS(=O)(=O)C

Other CAS RN

74963-70-5

synonyms

is((methylsulfonyl)methyl)disulfide
BMSMDS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis((methylsulfonyl)methyl)disulfide
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Bis((methylsulfonyl)methyl)disulfide
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Bis((methylsulfonyl)methyl)disulfide
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Bis((methylsulfonyl)methyl)disulfide
Reactant of Route 5
Bis((methylsulfonyl)methyl)disulfide
Reactant of Route 6
Bis((methylsulfonyl)methyl)disulfide

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